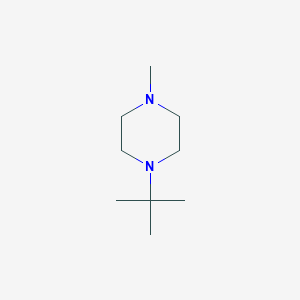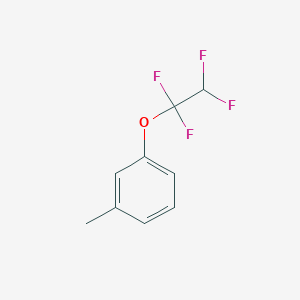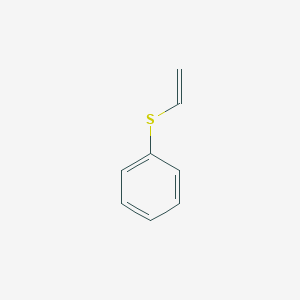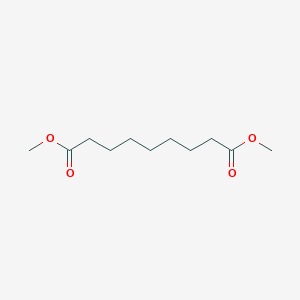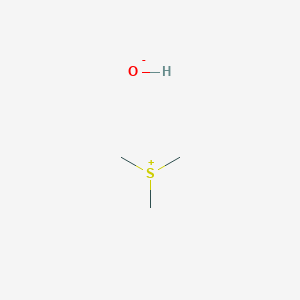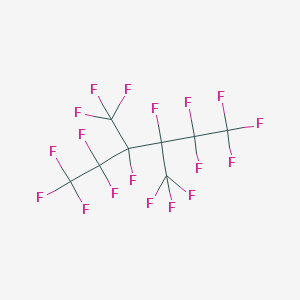
1,1,1,2,2,3,4,5,5,6,6,6-Dodecafluoro-3,4-bis(trifluoromethyl)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,2,2,3,4,5,5,6,6,6-Dodecafluoro-3,4-bis(trifluoromethyl)hexane, commonly known as C6F12, is a fluorinated solvent that has gained significant attention in the scientific community due to its unique properties. It is a colorless, odorless liquid that is highly stable, non-flammable, and has a low global warming potential. In
Mecanismo De Acción
C6F12's unique properties are attributed to its highly fluorinated structure, which makes it a hydrophobic solvent. It has a low surface tension and high density, which allows it to penetrate and dissolve non-polar molecules. C6F12 also has a high dielectric constant, which makes it an excellent solvent for polar molecules. The solvent's high stability and non-reactive nature make it an ideal medium for chemical reactions that require a stable environment.
Efectos Bioquímicos Y Fisiológicos
C6F12 has low toxicity and is considered safe for use in laboratory experiments. It has been shown to have no significant physiological effects on humans or animals. However, its non-polar nature can affect the solubility and bioavailability of certain compounds, which can impact the results of experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
C6F12 has several advantages over traditional solvents such as chloroform, benzene, and toluene. It is non-toxic, non-flammable, and has a low global warming potential. It is also an excellent solvent for a wide range of organic compounds and is stable under high-temperature conditions. However, C6F12's high cost, limited availability, and non-polar nature can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of C6F12 in scientific research. One potential application is in the development of new materials, such as polymers and nanoparticles. C6F12's unique properties make it an ideal solvent for the synthesis of these materials. Another potential application is in the field of biotechnology, where C6F12 can be used as a solvent for protein and nucleic acid extraction and purification. Additionally, further research is needed to explore the potential of C6F12 as a refrigerant and in other industrial applications.
Conclusion:
In conclusion, C6F12 is a unique fluorinated solvent that has gained significant attention in the scientific community due to its unique properties. It is an excellent solvent for a wide range of organic compounds and has several advantages over traditional solvents. However, its high cost, limited availability, and non-polar nature can limit its use in certain experiments. Further research is needed to explore the potential of C6F12 in various scientific fields and industrial applications.
Métodos De Síntesis
C6F12 can be synthesized by reacting hexafluoropropene with trifluoroacetic acid in the presence of a catalyst. The reaction takes place at a temperature of around 80-100°C and a pressure of around 1-2 bar. The resulting product is then purified through distillation to obtain pure C6F12.
Aplicaciones Científicas De Investigación
C6F12 has been widely used in various scientific fields such as organic chemistry, material science, and biotechnology. It is an excellent solvent for a wide range of organic compounds, including polymers, proteins, and nucleic acids. C6F12's unique properties make it an ideal solvent for high-temperature reactions and reactions that require a non-polar environment. It is also used as a refrigerant in cooling systems due to its low boiling point and non-toxic nature.
Propiedades
Número CAS |
1735-48-4 |
|---|---|
Nombre del producto |
1,1,1,2,2,3,4,5,5,6,6,6-Dodecafluoro-3,4-bis(trifluoromethyl)hexane |
Fórmula molecular |
C8F18 |
Peso molecular |
438.06 g/mol |
Nombre IUPAC |
1,1,1,2,2,3,4,5,5,6,6,6-dodecafluoro-3,4-bis(trifluoromethyl)hexane |
InChI |
InChI=1S/C8F18/c9-1(5(15,16)17,3(11,12)7(21,22)23)2(10,6(18,19)20)4(13,14)8(24,25)26 |
Clave InChI |
AILNJPONTDNFHN-UHFFFAOYSA-N |
SMILES |
C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)(C(F)(F)F)F |
SMILES canónico |
C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)(C(C(F)(F)F)(F)F)(C(F)(F)F)F |
Otros números CAS |
1735-48-4 |
Sinónimos |
1,1,1,2,2,3,4,5,5,6,6,6-dodecafluoro-3,4-bis(trifluoromethyl)hexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



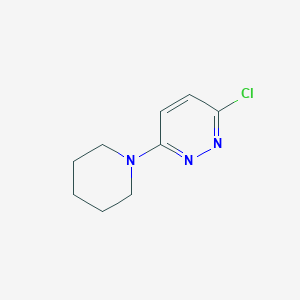
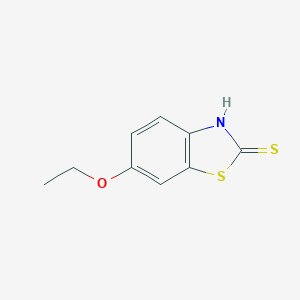
![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)
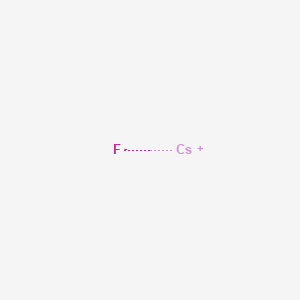
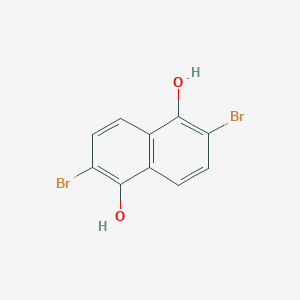
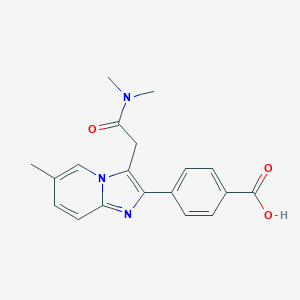
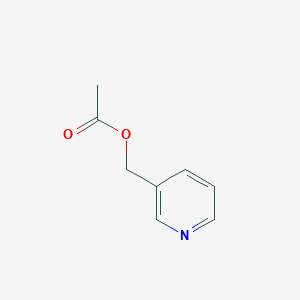
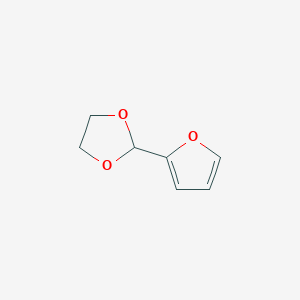
![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)
